The Dual-Pronged Attack: An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-Xeruborbactam Disodium
The Dual-Pronged Attack: An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-Xeruborbactam Disodium
For Immediate Release to the Scientific Community
(1R,2S)-Xeruborbactam disodium (B8443419) (formerly QPX7728), a novel cyclic boronate beta-lactamase inhibitor, presents a formidable new strategy in the fight against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to elucidate them.
Executive Summary
(1R,2S)-Xeruborbactam disodium, hereafter referred to as xeruborbactam, exhibits a potent dual mechanism of action. Firstly, it is an ultra-broad-spectrum inhibitor of both serine-β-lactamases (SBLs) (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs) (Ambler class B). Secondly, it possesses intrinsic antibacterial activity through the inhibition of essential penicillin-binding proteins (PBPs). This multifaceted approach not only restores the efficacy of existing β-lactam antibiotics but also provides an additional layer of antibacterial pressure, making it a promising candidate for combating infections caused by carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat pathogens.
Core Mechanism of Action: A Two-Front War on Bacterial Resistance
Xeruborbactam's efficacy stems from its ability to engage two distinct but critical bacterial targets: the resistance-conferring β-lactamase enzymes and the essential cell wall synthesizing PBPs.
Ultra-Broad-Spectrum β-Lactamase Inhibition
Xeruborbactam is a potent inhibitor of a wide array of β-lactamases that pose a significant clinical threat. Its inhibitory spectrum is among the broadest reported for any single β-lactamase inhibitor.[1][2] It effectively neutralizes:
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Class A Serine β-Lactamases: Including extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[3]
-
Class C Serine β-Lactamases: Such as AmpC enzymes.[3]
-
Class D Serine β-Lactamases: Notably, the carbapenem-hydrolyzing OXA-type enzymes found in Acinetobacter baumannii.[3]
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Class B Metallo-β-Lactamases: Including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types.[3][4]
The inhibition of serine β-lactamases by xeruborbactam follows a two-step mechanism, beginning with the formation of a non-covalent complex which then proceeds to a covalent interaction where the boron atom forms a bond with the catalytic serine residue of the enzyme.[2] For metallo-β-lactamases, the interaction is characterized by a competitive, rapid-on/rapid-off binding kinetic.[4]
Intrinsic Antibacterial Activity via Penicillin-Binding Protein (PBP) Inhibition
Beyond its primary role as a β-lactamase inhibitor, xeruborbactam exhibits direct antibacterial activity by binding to and inhibiting multiple PBPs.[5][6][7][8] PBPs are crucial enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. By targeting these essential proteins, xeruborbactam disrupts cell wall integrity, leading to morphological changes and contributing to bacterial cell death.[5][6][7][8] This intrinsic activity enhances the overall potency of β-lactam antibiotics, even in bacterial strains that do not produce β-lactamases.[5][6][7][8]
Quantitative Data Summary
The inhibitory potency of xeruborbactam has been quantified through various in vitro assays. The following tables summarize key findings.
Table 1: Inhibitory Activity of Xeruborbactam against Purified β-Lactamases
| β-Lactamase Class | Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Class A | KPC-2 | ~3 | 0.25 ± 0.03 |
| CTX-M-15 | 1-3 | - | |
| Class B | NDM-1 | 55 ± 25 | 32 ± 14 |
| VIM-1 | 14 ± 4 | 7.5 ± 2.1 | |
| IMP-1 | 610 ± 70 | 240 ± 30 | |
| Class C | P99 | 22 ± 8 | - |
| Class D | OXA-23 | 1-2 | - |
| OXA-48 | 1-2 | - |
Data compiled from multiple sources.[2][3][4][9][10]
Table 2: Penicillin-Binding Protein (PBP) Inhibition by Xeruborbactam
| Organism | PBP Target | IC₅₀ (µM) |
| Escherichia coli | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| Klebsiella pneumoniae | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| Acinetobacter baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
Data sourced from Sun et al., 2022.[5][6][7][8]
Table 3: In Vitro Antibacterial Activity of Xeruborbactam
| Bacterial Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales (CRE) | 16 | 32 |
| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
Data represents xeruborbactam tested as a single agent.[5][6][8][11][12][13]
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms of xeruborbactam and the experimental workflows used for its characterization.
Caption: Dual mechanism of action of Xeruborbactam.
Caption: Experimental workflow for β-lactamase inhibition assays.
Caption: Workflow for PBP binding competition assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (MIC Determination)
Minimal Inhibitory Concentrations (MICs) are determined by the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][14][15][16][17]
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial isolates, xeruborbactam, and partner β-lactam antibiotics.
-
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in the microtiter plates. For combination testing, xeruborbactam is used at a fixed concentration (e.g., 4 or 8 µg/mL).
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
β-Lactamase Inhibition Assay (IC₅₀ and Kᵢ Determination)
The inhibitory activity of xeruborbactam against purified β-lactamases is assessed spectrophotometrically by measuring the hydrolysis of a chromogenic substrate, such as nitrocefin.[1][3][18][19][20][21]
-
Materials: Purified β-lactamase, xeruborbactam, nitrocefin, assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0), 96-well microtiter plates, and a microplate reader.
-
Procedure:
-
Dispense the assay buffer into the wells of the microtiter plate.
-
Add varying concentrations of xeruborbactam to the wells.
-
Add a fixed concentration of the purified β-lactamase to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin (typically 50-100 µM) to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
IC₅₀ values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
For kinetic parameters (Kᵢ), data are analyzed using the appropriate models for competitive or slow-binding inhibition.
-
Penicillin-Binding Protein (PBP) Binding Competition Assay
The affinity of xeruborbactam for PBPs is determined using a competition assay with a fluorescently labeled penicillin derivative, Bocillin FL.[5][6][22][23][24][25][26]
-
Materials: Bacterial membrane preparations (as a source of PBPs), xeruborbactam, Bocillin FL (Thermo Fisher Scientific), 100 mM sodium phosphate buffer (pH 7.0), SDS-PAGE reagents and equipment, and a fluorescence gel imager.
-
Procedure:
-
Mix 5 µL of the bacterial membrane preparation with 5 µL of xeruborbactam at various concentrations in the phosphate buffer.
-
Incubate the mixture for 1 hour at 30°C to allow for the binding of xeruborbactam to the PBPs.[5][22]
-
Add 5 µL of 150 µM Bocillin FL to the mixture and incubate for an additional 20 minutes on ice (0°C). This step is performed at a lower temperature to prevent the displacement of the bound xeruborbactam by the fluorescent probe.[5][22]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Quantify the intensity of the fluorescent bands using densitometry.
-
The IC₅₀ value is determined as the concentration of xeruborbactam that reduces the fluorescence intensity of the PBP band by 50% compared to the control (no inhibitor).
-
Conclusion
(1R,2S)-Xeruborbactam disodium represents a significant advancement in the development of β-lactamase inhibitors. Its unique dual mechanism of action, combining ultra-broad-spectrum inhibition of clinically relevant β-lactamases with intrinsic antibacterial activity through PBP binding, provides a robust and multifaceted approach to overcoming bacterial resistance. The quantitative data and detailed methodologies presented in this guide underscore the potent and promising profile of xeruborbactam as a key component in future antibacterial therapies.
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